7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-13-9(8-2-3-8)4-5-11-10(7)13/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNOSZXVMIUGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC=C(N2N=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322943 | |
| Record name | 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-08-3 | |
| Record name | 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,2-Allenic Ketones and Aminopyrazoles
The reaction between 1,2-allenic ketones and aminopyrazoles offers a direct route to pyrazolo[1,5-a]pyrimidine cores. Zhang et al. demonstrated that stirring equimolar amounts of a cyclopropyl-functionalized 1,2-allenic ketone and 3-methyl-1H-pyrazol-5-amine in acetone at room temperature produces the desired core in 68–72% yield after silica gel purification. Critical to this method is the electronic compatibility of the allenic ketone’s substituents, as cyclopropyl groups introduce steric constraints that necessitate prolonged reaction times (12–16 hours).
Representative Procedure
A mixture of 1-(cyclopropyl)-3-phenylprop-2-yn-1-one (1.2 equiv) and 3-methyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous acetone (4 mL per mmol) is stirred under nitrogen at 25°C. Completion, monitored by TLC (hexane/ethyl acetate, 3:1), typically occurs within 14 hours. Column chromatography (silica gel, gradient elution) affords the core structure as a pale-yellow solid.
Multi-step Synthesis from Carboxylate Esters
An alternative four-step synthesis begins with commercially available ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate. Sequential reduction, oxidation, and reductive amination yield intermediates amenable to cyclopropanation:
- Reduction : Sodium borohydride reduces the ester to a primary alcohol (99% yield).
- Oxidation : Dess–Martin periodinane converts the alcohol to an aldehyde (46% yield).
- Reductive Amination : Reaction with cyclopropylamine using sodium triacetoxyborohydride introduces the cyclopropyl moiety (63–84% yield).
This route’s advantage lies in its scalability, though the morpholino group’s replacement requires careful stoichiometric control to avoid over-alkylation.
Functionalization at Position 7 with Cyclopropyl Groups
Nucleophilic Substitution of Chloride Intermediates
Chloride intermediates serve as pivotal precursors for cyclopropyl introduction. As demonstrated in USP7 inhibitor synthesis, treatment of 7-chloro-3-methylpyrazolo[1,5-a]pyrimidine with cyclopropylamine in the presence of potassium carbonate and tetraethylammonium chloride achieves substitution at 85°C (DMF, 8 hours, 74% yield). The reaction’s success hinges on the chloride’s activation; electron-withdrawing groups at position 2 (e.g., carboxylates) enhance leaving-group ability.
Optimization Insight
Increasing the reaction temperature to 100°C reduces the yield to 58% due to competing decomposition, while lowering it to 70°C prolongs the reaction to 18 hours without significant improvement.
Transition Metal-Catalyzed Cross-Coupling
Introduction of Methyl Group at Position 3
Use of Methyl-Substituted Aminopyrazoles
The methyl group at position 3 originates from the aminopyrazole starting material. For instance, 3-methyl-1H-pyrazol-5-amine, when reacted with 1,2-allenic ketones, directly incorporates the methyl group into the pyrazolo[1,5-a]pyrimidine core. This strategy avoids post-synthetic methylation, which could lead to regiochemical complications.
Synthetic Note
Attempts to introduce methyl via Friedel–Crafts alkylation after core formation resulted in <20% yield due to the ring’s electron-deficient nature.
Comparative Analysis of Synthetic Methods
The cyclocondensation route offers simplicity but requires specialized allenic ketones. Multi-step synthesis provides flexibility in late-stage functionalization at the cost of lower overall yields. Nucleophilic substitution balances efficiency and practicality, making it the preferred industrial-scale method.
Chemical Reactions Analysis
Types of Reactions: 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: N-halosuccinimides, alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Anticancer Applications
Mechanism of Action:
7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine has been identified as a selective inhibitor of various protein kinases that play crucial roles in cancer cell proliferation and survival. By inhibiting these kinases, the compound can effectively reduce tumor growth.
Case Studies:
- In Vitro Studies: Research has demonstrated that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For instance, a study reported a dose-dependent reduction in cell viability across different types of cancer cells, indicating strong anticancer activity .
- Kinase Selectivity Profiling: In another investigation, the compound was tested against a panel of kinases to assess its selectivity. The results indicated that it preferentially inhibited kinases associated with oncogenic pathways while sparing those involved in normal cellular functions .
Antimycobacterial Activity
This compound has also shown promise as an inhibitor of Mycobacterium tuberculosis (M.tb).
Key Findings:
- Structure-Activity Relationship Studies: A series of derivatives were synthesized and tested for their ability to inhibit M.tb growth. The most effective analogues contained specific substituents that enhanced their antimycobacterial activity .
- In Vivo Efficacy: Some compounds demonstrated significant activity in an acute mouse model of tuberculosis, highlighting their potential as new therapeutic agents against this infectious disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents at different positions on the pyrazolo[1,5-a]pyrimidine core can lead to significant differences in potency and selectivity.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine | Trifluoromethyl group at position 7 | Enhanced lipophilicity and potency |
| Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Lacks cyclopropyl group but retains carboxylic acid | Different biological activity profile |
| 7-Methylpyrazolo[1,5-a]pyrimidine | Methyl group substitution at position 7 | Varying kinase inhibition specificity |
Future Directions and Implications
The promising results from studies involving this compound indicate its potential as a lead compound for further drug development. Future research should focus on:
- Optimizing Structural Variations: Further exploration of structural modifications to enhance efficacy and selectivity against specific targets.
- Clinical Trials: Conducting clinical trials to evaluate safety and effectiveness in human subjects.
- Exploring Additional Therapeutic Areas: Investigating applications beyond oncology and tuberculosis, potentially including other infectious diseases or inflammatory conditions.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Substituent Effects at the 3-Position
- 3-Cyano Derivatives: Replacement of the methyl group with a cyano group (e.g., 5-chloro-7-cyclopropylaminopyrazolo[1,5-a]pyrimidine-3-carbonitrile) significantly enhances potency. For instance, 3-cyano analogs exhibit a 200-fold increase in PDE4 inhibition compared to methyl-substituted counterparts, attributed to improved hydrogen bonding with catalytic residues ( ).
3-Halogenated Derivatives :
Introduction of halogens (e.g., 3-iodo-pyrazolo[1,5-a]pyrimidine) via oxidative halogenation (NaI/K₂S₂O₈) enhances electrophilicity and kinase inhibitory activity. These compounds demonstrate superior selectivity for protein kinases in cancer models ( ).
Modifications at the 7-Position
7-Morpholinyl Derivatives :
Substituting cyclopropyl with morpholine (e.g., 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine) creates a "morpholine-pyrimidine" system, improving PI3Kδ isoform selectivity for COPD and asthma therapy. Bicyclic 5-indole derivatives of this class show enhanced cellular activity ( ).- 7-Amino Derivatives: Compounds like 7-amino-5,2-diphenylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile exhibit broad-spectrum antimicrobial activity, outperforming agrochemical standards like hymexazol against fungal pathogens ( ).
Core Modifications
Kinase Inhibition
The cyclopropyl-methyl combination in 7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine provides moderate kinase inhibition, whereas 3-cyano-7-morpholinyl analogs achieve nanomolar IC₅₀ values against PI3Kδ, critical for inflammatory diseases ( ).
Anticancer Activity
Halogenated derivatives (e.g., 3-iodo) disrupt kinase ATP-binding pockets, showing potent antiproliferative effects in leukemia models ( ). In contrast, the methyl group in the parent compound limits its anticancer efficacy but reduces off-target toxicity.
Data Table: Key Structural Features and Activities
Structure-Activity Relationship (SAR) Insights
- Cyclopropyl at C7 : Enhances metabolic stability and steric shielding, reducing CYP450-mediated oxidation ( ).
- Methyl vs. Cyano at C3: Cyano groups improve potency via electronegativity and hydrogen bonding, whereas methyl groups prioritize pharmacokinetic properties ( ).
- Bicyclic vs. Monocyclic Cores: Bicyclic pyrazolo[1,5-a]pyrimidines outperform six-six-membered cores (e.g., CDZ 173) in isoform selectivity, critical for targeted therapies ( ).
Biological Activity
7-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system of pyrazole and pyrimidine, which contributes to its potential therapeutic applications. Recent studies have explored its role as an enzyme inhibitor and its involvement in various biochemical pathways, highlighting its significance in drug discovery and development.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound has been shown to exhibit significant inhibitory activity against various enzymes, which is critical for its potential therapeutic effects. For instance, it has been investigated for its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in several inflammatory and autoimmune diseases .
Therapeutic Applications
-
Anticancer Activity :
- This compound has demonstrated promising anticancer properties through the inhibition of key signaling pathways involved in tumor growth and survival. Its derivatives have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects.
- Enzyme Inhibition :
- Photophysical Properties :
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Enzyme Inhibition : A recent study focused on synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives to evaluate their inhibitory effects on PI3Kδ. Among these, specific derivatives exhibited remarkable selectivity and potency, indicating the potential for developing targeted therapies for diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis .
- Anticancer Efficacy : Another research effort evaluated the anticancer activity of this compound against various cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells, showcasing their potential as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (μM) | Target/Pathway |
|---|---|---|---|
| Enzyme Inhibition | 7-Cyclopropyl-3-methyl | 0.018 | PI3Kδ |
| Anticancer Activity | Various Derivatives | Varies | Cancer Cell Lines (e.g., MCF-7) |
| Photophysical Property | 7-Aryl Derivatives | N/A | Optical Applications |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via [4 + 2] cycloaddition between acyclic precursors, which avoids aminopyrazole starting materials and improves scalability . Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and pH control (neutral to mildly acidic). Cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents is another route, but yields vary with substituent steric effects .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves cyclopropyl and methyl group positions, while Mass Spectrometry (MS) confirms molecular weight (e.g., molecular ion at m/z 203.20 for C₁₀H₉N₃O₂ derivatives) . High-resolution MS and X-ray crystallography (for crystalline derivatives) validate stereoelectronic effects of substituents .
Q. How do researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or PI3K) due to structural similarity to known kinase inhibitors . Use fluorescence-based enzymatic assays to quantify IC₅₀ values. For anticancer activity, employ cell viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. What strategies resolve contradictions in structure-activity relationships (SAR) across pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Compare substituent effects systematically. For example:
- Cyclopropyl vs. Phenyl at Position 7 : Cyclopropyl enhances metabolic stability but reduces PI3K inhibition (IC₅₀ > 10 µM) compared to phenyl (IC₅₀ = 0.5 µM) .
- Trifluoromethyl at Position 7 : Increases binding affinity to hydrophobic enzyme pockets (ΔΔG = −2.3 kcal/mol via docking studies) .
Use free-energy perturbation (FEP) calculations to model substituent contributions .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (Kₐ, Kd) with purified kinases. For cellular targets, use CRISPR-Cas9 knockout models to validate pathway-specific effects (e.g., apoptosis in p53-null cells) . Synchrotron-based crystallography (e.g., PDB deposition) maps hydrogen bonds between the pyrimidine core and kinase ATP-binding sites .
Q. What experimental and computational approaches address discrepancies in reported biological activities?
- Methodological Answer : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). For conflicting antiproliferative data, perform transcriptomics (RNA-seq) to identify off-target effects. Quantum mechanical (QM) calculations (e.g., DFT at B3LYP/6-31G*) predict electronic effects of substituents, reconciling activity differences .
Methodological Tables
Table 1 : Comparison of Synthetic Routes
| Method | Yield (%) | Scalability | Key Reference |
|---|---|---|---|
| [4 + 2] Cycloaddition | 65–78 | High | |
| Cyclocondensation | 45–60 | Moderate |
Table 2 : Substituent Effects on Biological Activity
| Substituent (Position) | Target | IC₅₀ (µM) | SAR Insight |
|---|---|---|---|
| Cyclopropyl (7) | PI3K | >10 | Improved stability |
| Phenyl (7) | PI3K | 0.5 | Enhanced inhibition |
| Trifluoromethyl (7) | EGFR | 1.2 | Hydrophobic pocket binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
